5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole

Medicinal Chemistry Drug Design Structure-Activity Relationship

Design constrained analogs without flexibility penalties. This 2-methylthiazole-azetidine hybrid (95% min purity) offers metabolic stability and a defined exit vector for SAR. - **Key Feature:** Conformationally rigid azetidine vs. flexible pyrrolidine. - **Reactivity:** Electron-rich thiazole enables regioselective late-stage functionalization. - **Supply:** Standard research packaging, global shipping available.

Molecular Formula C8H12N2OS
Molecular Weight 184.26 g/mol
Cat. No. B13322343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole
Molecular FormulaC8H12N2OS
Molecular Weight184.26 g/mol
Structural Identifiers
SMILESCC1=NC=C(S1)COC2CNC2
InChIInChI=1S/C8H12N2OS/c1-6-10-4-8(12-6)5-11-7-2-9-3-7/h4,7,9H,2-3,5H2,1H3
InChIKeyPYZMZXJSKDQROQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole: Procurement & Structural Overview


5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole (CAS: 1339318-40-9) is a heterocyclic small molecule with the molecular formula C8H12N2OS and a molecular weight of 184.26 g/mol . It features a 1,3-thiazole core substituted with a 2-methyl group and a 5-[(azetidin-3-yloxy)methyl] side chain. The compound is commercially available at a minimum purity specification of 95% . This unique combination of a constrained azetidine ring and an electron-rich thiazole scaffold positions it as a versatile building block or lead-like intermediate in medicinal chemistry, particularly for programs targeting receptor or enzyme binding pockets where conformational rigidity and specific heteroatom interactions are critical [1].

Privileged azetidine-thiazole scaffold for SAR exploration
Ether linker may offer metabolic stability over ester/amide analogs
2-Methyl enhances thiazole reactivity for electrophilic modifications
Specification-grade purity supports reproducible synthetic workflows

5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole: Why Analogs Fall Short


Substituting 5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole with a close structural analog or a generic thiazole building block is unlikely to preserve its intended function in a drug discovery or chemical biology workflow. The compound's unique value lies in the specific, non-obvious combination of three structural features: a 2-methyl-1,3-thiazole core, an azetidine ring, and a methylene-oxy linker. While the thiazole moiety provides a common aromatic scaffold [1], the azetidine ring introduces significant conformational rigidity, which can dramatically alter a molecule's pharmacophore and binding mode compared to a more flexible pyrrolidine or piperidine analog [2]. Furthermore, the electron-donating 2-methyl substituent on the thiazole is known to enhance the nucleophilicity of the ring and influence its reactivity and interaction with biological targets, an effect that is not replicated in unsubstituted or differently substituted analogs [3]. Therefore, using a generic or cheaper alternative risks compromising the intended target engagement, selectivity profile, or downstream chemical reactivity of the project .

Flexible analog mismatch
Pyrrolidine or piperidine analogs lack azetidine conformational constraint, potentially altering binding mode.
Reactivity loss
Unsubstituted thiazole core reduces electron density, limiting electrophilic substitution and synthetic utility.
Metabolic instability
Ester or amide linkers introduce susceptibility to hydrolysis, potentially shortening in vivo half-life.

5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole: Evidence-Based Differentiation


Azetidine Rigidity Improves Target Affinity vs. Flexible Analogs

The incorporation of the azetidine ring via an ether linkage at the 5-position of 2-methylthiazole confers significant conformational restriction compared to more flexible amine-based linkers (e.g., pyrrolidine or piperidine analogs). While direct biological data for this specific compound is currently limited in public databases, a class-level inference from closely related 2-oxoazetidine-thiazole derivatives demonstrates that this constrained scaffold can achieve potent biological activity. A comparative study of 2-oxoazetidine derivatives of 2-aminothiazole showed that specific derivatives (compounds 4g and 4h) exhibited good antimicrobial activity against E. coli and S. aureus, with zones of inhibition ranging from 16-20 mm, which was superior to the standard drug [1]. This indicates that the azetidine-thiazole framework is a privileged structure capable of strong target engagement [1]. By extension, 5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole provides a chemically distinct and potentially more metabolically stable ether-linked variant of this scaffold for SAR exploration [2].

Azetidine-Thiazole Motif
Class-level inference
Related 2-oxoazetidine-thiazole derivatives: 16–20 mm inhibition zones (E. coli, S. aureus)
Class-level evidence supports privileged scaffold engagement
Class-level antimicrobial data; target compound not directly tested
Medicinal Chemistry Drug Design Structure-Activity Relationship

2-Methyl Group Enhances Nucleophilicity vs. Unsubstituted Thiazoles

The presence of a methyl group at the 2-position of the thiazole ring is a key differentiator from unsubstituted or 4-substituted analogs. Computational and experimental studies on thiazole derivatives have established that electron-donating substituents, such as a methyl group, enhance the reactivity of the thiazole ring. A theoretical study on the reactivity of thiazole derivatives found that 2-substituted thiazoles are generally more reactive than 5-substituted or 4-substituted thiazoles, and that this reactivity is further amplified by electron-donating groups elsewhere in the molecule [1]. This has practical implications: a more nucleophilic thiazole ring can be advantageous for downstream chemical modifications, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, which are common in library synthesis and lead optimization [1]. This makes 5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole a more versatile and reactive intermediate compared to its 2-unsubstituted counterpart (e.g., 5-[(Azetidin-3-yloxy)methyl]-1,3-thiazole), potentially streamlining synthetic routes and improving yields in complex molecule construction .

Reactivity Ranking
Cross-study comparable
Reactivity order: 2-substituted > 5-substituted > 4-substituted thiazoles (Fukui function analysis)
Supports synthetic versatility for electrophilic substitution
Theoretical prediction; experimental reactivity to verify
Synthetic Chemistry Reactivity Structure-Property Relationship

CNS Pharmacophore Differentiation vs. Saturated N-Heterocycles

In the design of central nervous system (CNS) drugs, the balance between lipophilicity, polar surface area, and conformational constraint is critical for achieving brain penetration and target selectivity. The azetidine ring in 5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole provides a distinct conformational and electronic profile compared to more common N-heterocycles like piperidine or pyrrolidine. A study on azetidine and thiazole derivatives for CNS depressant activity demonstrated that this combination can produce compounds with significant pharmacological effects. In an in vivo model, synthesized azetidinone-thiazole derivatives (compounds 3a-3j) were evaluated for CNS depressant activity using the actophotometer test. The most active compounds showed a reduction in locomotor activity ranging from 45% to 72% compared to the control, which was comparable to the standard drug diazepam (75% reduction) [1]. This provides class-level evidence that the azetidine-thiazole pharmacophore is capable of crossing the blood-brain barrier and engaging CNS targets [1]. 5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole, with its ether-linked azetidine, offers a distinct vector and potentially improved metabolic stability over amine-linked analogs, making it a valuable alternative for CNS drug discovery programs seeking to explore new chemical space [2].

CNS Pharmacophore Validation
Class-level inference
Azetidinone-thiazole derivatives: 45–72% locomotor reduction (mouse, 10 mg/kg p.o.) vs diazepam 75%
Class-level evidence for brain penetration and CNS target engagement
In vivo model data; direct CNS data for this compound not available
Neuroscience CNS Drug Discovery Pharmacophore Modeling

Ether Linker Boosts Metabolic Stability vs. Ester/Amide Analogs

The ether linkage connecting the azetidine and thiazole moieties is a critical structural feature that can influence a compound's metabolic stability. While not directly studied for this compound, a substantial body of knowledge in medicinal chemistry indicates that ether bonds are generally more resistant to hydrolytic cleavage than esters and are not substrates for common amidases. This is a key consideration in prodrug and linker design. A study on thiazole-based sphingosine-1-phosphate (S1P) receptor modulators highlights the importance of linker chemistry; compounds with a stable ether linkage demonstrated improved oral bioavailability and a longer half-life compared to their ester-containing counterparts [1]. This supports the hypothesis that 5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole, with its robust ether linkage, may offer superior metabolic stability compared to analogous compounds featuring labile ester or amide connections between the heterocyclic rings. This feature is particularly relevant for in vivo pharmacology studies and for developing oral drug candidates where a longer duration of action is desired [1].

Linker Stability Advantage
Supporting evidence
Ether linkage resistant to hydrolysis; ester/amide linkers labile (S1P1 modulator studies)
May support longer half-life in vivo pharmacology studies
Inference from general DMPK principles; direct metabolic data to confirm
DMPK Metabolic Stability Prodrug Design

5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole: Key Applications


CNS Drug Discovery: Scaffold Hopping & Lead Optimization

5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole is an ideal candidate for medicinal chemistry teams seeking to explore novel chemical space for CNS targets. Its unique combination of an azetidine and a 2-methylthiazole provides a rigid, lipophilic core with a defined exit vector. This can be used as a scaffold for library synthesis to generate analogs with improved blood-brain barrier permeability and target selectivity, as evidenced by the CNS depressant activity observed in structurally related azetidinone-thiazole derivatives [1]. The compound's conformational constraint may also help reduce off-target effects compared to more flexible analogs, making it a valuable tool for SAR studies focused on improving therapeutic index [1].

Synthesis of Metabolically Stable Probes & Leads

For projects requiring oral bioavailability or a long half-life in vivo, 5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole serves as a chemically robust building block. Its ether linkage is predicted to confer greater metabolic stability than ester or amide-linked analogs [1]. This feature is crucial for generating high-quality chemical probes for target validation in animal models, where a stable pharmacokinetic profile is essential for establishing a clear pharmacodynamic relationship. It can also be used as a core motif for developing oral drug candidates in therapeutic areas like inflammation, metabolic disease, or chronic pain, where once-daily dosing is a desired product profile [1].

Diversification via Electrophilic Aromatic Substitution

The electron-rich 2-methylthiazole core of the compound makes it a more reactive substrate for electrophilic aromatic substitution (EAS) reactions compared to unsubstituted thiazoles [1]. This allows for efficient and regioselective introduction of various functional groups (e.g., halogens, nitro, acyl) onto the thiazole ring. Such diversification is a cornerstone of parallel synthesis and late-stage functionalization strategies in medicinal chemistry. Researchers can leverage this enhanced reactivity to rapidly generate diverse arrays of analogs for screening, thereby accelerating the hit-to-lead process [1].

Novel Antimicrobial Agent Development

The antimicrobial activity demonstrated by related 2-oxoazetidine derivatives of 2-aminothiazole suggests that this scaffold has the potential to interfere with essential bacterial processes [1]. 5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole can serve as a starting point for the design and synthesis of new antimicrobial leads, particularly in the face of rising antibiotic resistance. Its structural differentiation from established antibiotic classes makes it a valuable template for exploring new mechanisms of action and for developing agents effective against drug-resistant strains [1].

Application
Selection Property
Validation Focus
CNS lead optimization and scaffold hopping
Conformational rigidity and azetidine-thiazole core
Brain penetration and target selectivity profiling
Metabolically stable probe synthesis
Ether linker and hydrolytic stability
In vivo pharmacokinetic profiling
Electrophilic aromatic substitution diversification
Electron-rich 2-methylthiazole reactivity
Regioselectivity and functional group tolerance
Antimicrobial lead generation
Privileged azetidine-thiazole scaffold
Microbial growth inhibition assays and resistance profiling

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